

Efficacy Comparison Guide: AC-D-TYR-OME vs. D-Tyrosine

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Compound of Interest

Compound Name: AC-D-TYR-OME

CAS No.: 65160-71-6

Cat. No.: B3433913

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Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the landscape of chiral amino acid applications, the distinction between a free D-amino acid and its protected derivatives dictates its pharmacological and synthetic utility. D-Tyrosine is a naturally occurring, stereospecific signaling molecule recognized for its potent biological activities, notably as a competitive inhibitor of melanogenesis and a trigger for bacterial biofilm disassembly.

Conversely, **AC-D-TYR-OME** (N-Acetyl-D-Tyrosine methyl ester) is a synthetically protected derivative. By masking the N-terminal amine with an acetyl group and the C-terminal carboxyl with a methyl ester, this compound achieves enhanced lipophilicity, proteolytic stability, and membrane permeability. These modifications transform it from a biological signaling molecule into a highly efficient prodrug and a critical building block for genetic code reprogramming and the synthesis of exotic foldamer peptides.

This guide objectively compares the physicochemical properties, mechanistic pathways, and experimental efficacies of both compounds to guide researchers in selecting the appropriate variant for their specific workflows.

Physicochemical & Structural Profiling

The functional divergence between D-Tyrosine and **AC-D-TYR-OME** is fundamentally rooted in their structural chemistry. The unprotected functional groups of D-Tyrosine are essential for receptor and enzyme active-site binding. In contrast, the protected termini of **AC-D-TYR-OME** eliminate zwitterionic charges at physiological pH, drastically altering its partition coefficient (LogP) and cellular uptake dynamics.

Table 1: Structural and Physicochemical Comparison

Property	D-Tyrosine	AC-D-TYR-OME
Molecular Formula	C ₉ H ₁₁ NO ₃	C ₁₂ H ₁₅ NO ₄
Molecular Weight	181.19 g/mol	237.25 g/mol
N-Terminus	Free Amine (-NH ₂)	Acetylated (-NH-CO-CH ₃)
C-Terminus	Free Carboxylic Acid (-COOH)	Methyl Ester (-COOCH ₃)
Lipophilicity (LogP)	Low (Highly hydrophilic)	Moderate/High (Lipophilic)
Proteolytic Stability	Susceptible to exopeptidases	Highly resistant to exopeptidases
Primary Utility	Enzyme inhibitor, Biofilm disruptor	Peptide synthesis, Genetic reprogramming

Mechanistic Pathways & Efficacy

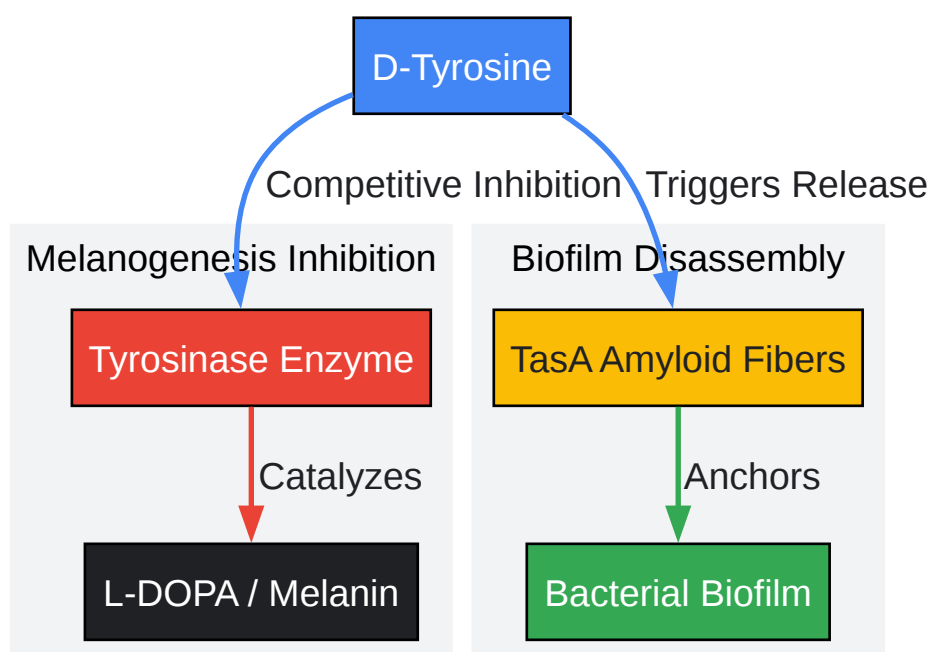
D-Tyrosine: Stereospecific Biological Signaling

D-Tyrosine exerts its efficacy through direct, stereospecific interactions with biological targets:

- **Melanogenesis Inhibition:** D-Tyrosine negatively regulates melanin synthesis by acting as a competitive inhibitor of tyrosinase. Unlike L-Tyrosine, which is the natural substrate for melanogenesis, the D-enantiomer occupies the active site without being converted into L-

DOPA, thereby reducing melanin content in human melanocytes ([1]). Furthermore, adding D-Tyrosine to the terminus of cosmetic peptides endows them with potent anti-melanogenic effects ([2]).

- **Biofilm Disassembly:** At micromolar to nanomolar concentrations, D-Tyrosine incorporates into the bacterial cell wall. This stereospecific incorporation interferes with the localization of anchoring proteins (e.g., YqxM), triggering the release of TasA amyloid fibers and causing the structural collapse of biofilms in species like *Bacillus subtilis* and *Pseudomonas aeruginosa* ([3]).



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Mechanistic pathways of D-Tyrosine in tyrosinase inhibition and biofilm disassembly.

AC-D-TYR-OME: Advanced Ribosomal Translation & Permeability

The efficacy of **AC-D-TYR-OME** lies not in direct receptor binding, but in its optimized physicochemical profile for synthetic biology. The acetylation of the N-terminus mimics the formyl group of naturally occurring fMet-tRNA. When used in genetic code reprogramming, this prevents the "drop-off-reinitiation" event—a common failure point where the ribosome aborts translation due to the poor peptidyl donor activity of exotic D-amino acids. By utilizing **AC-D-**

TYR-OME alongside EF-P-responsive artificial initiator tRNAs, researchers can successfully synthesize full-length foldamer peptides with high yield ([4]).

Experimental Methodologies & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is explicitly defined to justify the experimental choices.

Protocol 1: Biofilm Disassembly Assay (Evaluating D-Tyrosine)

Causality: Free D-Tyrosine is required here because its unprotected carboxyl and amine groups are essential for specific integration into the peptidoglycan layer.

- Culture Preparation: Inoculate *Bacillus subtilis* (strain NCIB 3610) in MSgg medium. Incubate at 37°C for 72 hours in 12-well plates to allow mature pellicle (biofilm) formation at the air-liquid interface.
- Treatment Application: Apply D-Tyrosine to a final concentration of 3 µM directly to the pellicle.
- Internal Validation (Control): In parallel wells, apply L-Tyrosine (3 µM). Logic: This validates that the disassembly mechanism is strictly stereospecific to the D-enantiomer.
- Incubation & Quantification: Incubate for an additional 24 hours. Quantify biofilm breakdown by washing away unbound cells, staining the remaining matrix with 0.1% Crystal Violet, solubilizing the dye in 30% acetic acid, and measuring absorbance at OD₅₉₀.

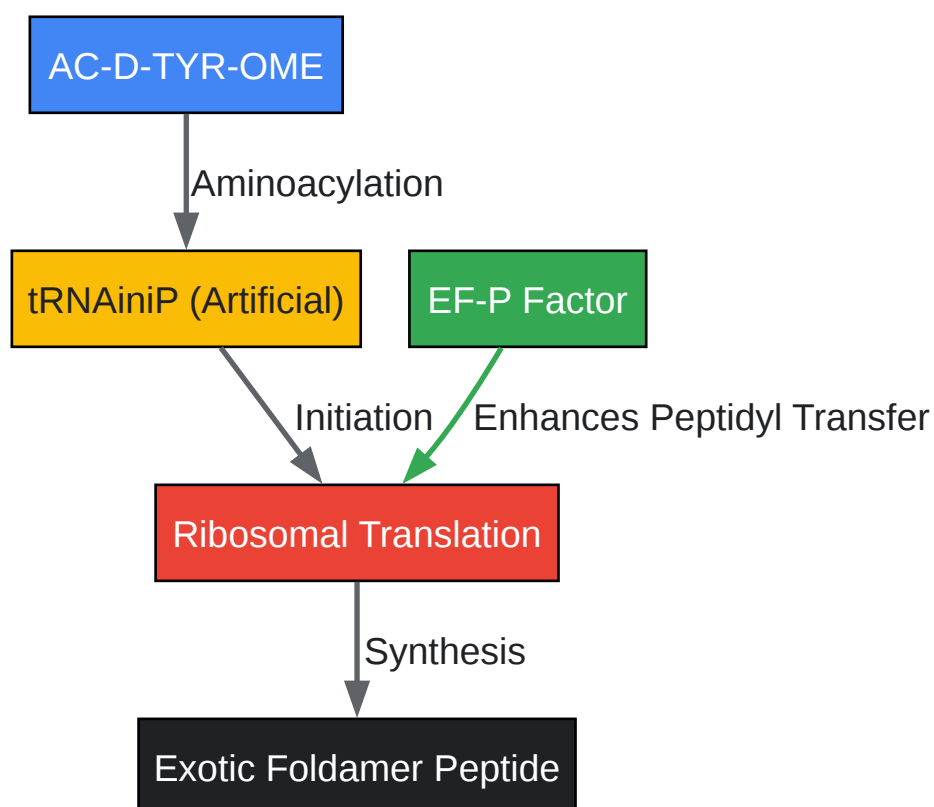
Protocol 2: Ribosomal Incorporation via Genetic Reprogramming (Evaluating AC-D-TYR-OME)

Causality: **AC-D-TYR-OME** is chosen over free D-Tyrosine because the N-acetyl group is strictly required to mimic the natural initiator fMet, preventing premature ribosomal drop-off during the synthesis of exotic peptides.

- tRNA Aminoacylation: Charge an EF-P-responsive artificial initiator tRNA (tRNA_{iniP}) with **AC-D-TYR-OME** using the flexizyme (eFx) system in a buffer containing 50 mM Bicine-KOH

(pH 9.0) and 600 mM MgCl₂. Incubate on ice for 2 hours.

- Translation System Assembly: Prepare a Flexible In vitro Translation (FIT) system. Crucially, supplement the system with 15 μM IF3, 10 μM EF-P, and 2.5 μM RRF. Logic: EF-P is the specific elongation factor that accelerates peptide bond formation for poor peptidyl donors.
- Initiation: Add the charged AC-D-TYR-tRNA_{iniP} (160 μM) and the target mRNA to the FIT system. Incubate at 37°C for 30 minutes.
- Internal Validation (Analysis): Analyze the resulting translation products using MALDI-TOF MS. The exact mass shift confirms the successful incorporation of the **AC-D-TYR-OME** moiety at the N-terminus, ruling out truncated byproducts.



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Workflow for ribosomal incorporation of **AC-D-TYR-OME** via genetic reprogramming.

Comparative Efficacy Data

The following table synthesizes the quantitative efficacy data derived from the validated protocols, highlighting the distinct performance metrics of each compound in its respective optimal environment.

Table 2: Quantitative Efficacy Comparison

Compound	Target / Assay System	Effective Concentration	Key Performance Outcome
D-Tyrosine	Tyrosinase Activity (MNT-1 melanoma cells)	100 - 500 μM	Complete inhibition of 10 μM L-Tyrosine-induced melanogenesis.
D-Tyrosine	B. subtilis Biofilm Disassembly	3 μM	>80% reduction in pellicle mass; release of TasA fibers.
AC-D-TYR-OME	Ribosomal Translation (FIT System)	160 μM (tRNA charging)	~1000-fold increase in full-length exotic peptide expression.
AC-D-TYR-OME	Cellular Permeability / Prodrug Delivery	Concentration-dependent	Significantly higher intracellular accumulation compared to free D-Tyrosine due to elevated LogP.

References

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Sources

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